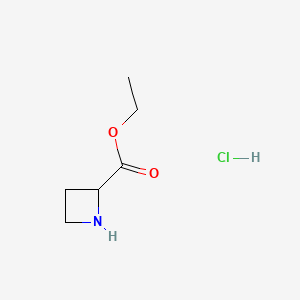

Ethyl azetidine-2-carboxylate hydrochloride

説明

Ethyl azetidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

準備方法

Synthetic Routes and Reaction Conditions

Ethyl azetidine-2-carboxylate hydrochloride can be synthesized through various methods. One common synthetic route involves the cyclization of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) in 1,4-dioxane . Another method includes the deprotection of α-chloro-β-amino-sulfinyl imidates with hydrochloric acid in dioxane, followed by hydrolysis to yield the ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

化学反応の分析

Types of Reactions

Ethyl azetidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of functionalized azetidines .

科学的研究の応用

Ethyl azetidine-2-carboxylate hydrochloride has numerous applications in scientific research:

作用機序

The mechanism of action of ethyl azetidine-2-carboxylate hydrochloride involves its incorporation into proteins as a proline analogue, leading to protein misfolding and disruption of normal protein function . This compound can be biodegraded by bacteria, which utilize it as a carbon and nitrogen source through enzymatic hydrolysis .

類似化合物との比較

Ethyl azetidine-2-carboxylate hydrochloride can be compared with other azetidine derivatives such as:

3-Bromoazetidine: A brominated derivative used in various synthetic applications.

α-Trifluoromethylated azetidine-2-carboxylic acid: An enantiopure compound with unique chemical properties.

These similar compounds share the azetidine core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound in scientific research and industrial applications .

生物活性

Ethyl azetidine-2-carboxylate hydrochloride (EAC) is a derivative of L-azetidine-2-carboxylate (L-AZC), an important compound in medicinal chemistry due to its biological activities and potential applications in drug development. This article presents an overview of the biological activity of EAC, detailing its mechanisms of action, biochemical properties, and implications for research and medicine.

EAC primarily targets proteins, leading to significant biochemical interactions that disrupt normal protein functions. The compound acts as a proline analogue, which allows it to integrate into protein structures, potentially causing protein misfolding . This misfolding can result in impaired cellular functions and contribute to various pathological conditions .

Key Points:

- Target Proteins: EAC interacts with proteins involved in cyclic amino acid metabolism.

- Biochemical Pathways: It influences metabolic pathways by disrupting normal protein folding and function.

- Environmental Factors: The presence of certain bacteria can lead to the biodegradation of EAC, utilizing it as a carbon and nitrogen source.

The biochemical properties of EAC highlight its potential utility in various applications:

- Enzymatic Interactions: EAC can be hydrolyzed by specific enzymes such as L-AZC hydrolase, which catalyzes the opening of the azetidine ring. This enzymatic action is crucial for detoxification processes and metabolic pathways involving cyclic amino acids .

- Cellular Effects: Incorporation of EAC into proteins can lead to misfolding, which is detrimental to cellular health and function .

Research Findings and Case Studies

Recent studies have explored the biological activity and applications of EAC:

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Protein Interaction | Disrupts normal protein function through misfolding. |

| Enzymatic Hydrolysis | Hydrolyzed by L-AZC hydrolase; significant for detoxification. |

| Biodegradation | Utilized by bacteria as a carbon and nitrogen source, indicating environmental resilience. |

| Potential Drug Scaffold | Investigated for use in developing new pharmaceuticals targeting protein misfolding diseases. |

Applications in Scientific Research

EAC has diverse applications across several fields:

- Medicinal Chemistry: As a scaffold for synthesizing new drugs, particularly those targeting protein misfolding disorders.

- Biological Research: Studied for its role in amino acid metabolism and its effects on cellular health.

- Industrial Chemistry: Used in the synthesis of polymers and other materials due to its unique chemical properties .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for Ethyl Azetidine-2-Carboxylate Hydrochloride?

Methodological Answer: The synthesis typically involves esterification of azetidine-2-carboxylic acid with ethanol under acidic conditions. A standard protocol includes:

- Step 1: React azetidine-2-carboxylic acid with anhydrous ethanol in the presence of hydrochloric acid (HCl) as a catalyst.

- Step 2: Maintain the reaction at reflux (60–80°C) for 6–12 hours.

- Step 3: Concentrate the mixture under reduced pressure and recrystallize the product from a solvent like ethanol/diethyl ether.

- Validation: Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy. Purity is confirmed by HPLC (>95%) and melting point analysis .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors or dust.

- Storage: Store in airtight containers at 2–8°C, away from moisture and oxidizing agents.

- Spill Management: Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol/water .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Expect signals for the ethyl ester group (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet) and azetidine ring protons (δ 3.2–3.8 ppm multiplet).

- 13C NMR: Carboxylate carbon at ~170 ppm, ester carbonyl at ~165 ppm.

- Mass Spectrometry (MS):

Advanced Research Questions

Q. How does the azetidine ring influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The strained 4-membered azetidine ring enhances reactivity due to:

- Ring Strain: Increased angle strain (compared to 5- or 6-membered rings) lowers activation energy for ring-opening reactions.

- Experimental Design: React with nucleophiles (e.g., amines, thiols) under mild conditions (room temperature, polar aprotic solvents like DMF).

- Example: Substitution at the carboxylate position yields derivatives like amides or thioesters, monitored by TLC or LC-MS .

Q. What metabolic pathways are hypothesized for this compound in biological systems?

Methodological Answer:

- Hydrolysis: The ethyl ester group is likely cleaved by esterases to form azetidine-2-carboxylic acid, a known proline analog.

- Toxicity Screening: Use in vitro assays (e.g., liver microsomes) to track metabolites via LC-MS/MS. Compare with studies on azetidine-2-carboxylic acid, which inhibits prolyl-tRNA synthetase in plants .

Q. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?

Methodological Answer:

- Experimental Framework:

- Condition 1: Dissolve the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy (210–300 nm).

- Condition 2: Use accelerated stability studies (40°C/75% RH) over 14 days.

- Data Analysis: Apply kinetic modeling (e.g., first-order decay) to determine half-life. Cross-validate with NMR to identify degradation products (e.g., free azetidine-2-carboxylic acid) .

Q. What advanced analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer:

- X-ray Diffraction (XRD): Compare diffraction patterns of recrystallized batches.

- DSC/TGA: Measure melting points and thermal decomposition profiles to identify polymorphs.

- Raman Spectroscopy: Detect subtle crystal lattice variations (e.g., hydrogen-bonding networks) .

Q. Key Considerations for Researchers

- Contradictory Data: Discrepancies in stability studies may arise from impurities or solvent effects. Always cross-validate with orthogonal methods (e.g., NMR + MS).

- Biological Relevance: While the compound itself may not be bioactive, its metabolites (e.g., azetidine-2-carboxylic acid) could interfere with amino acid metabolism in model organisms .

特性

IUPAC Name |

ethyl azetidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-4-7-5;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGSFZLUZRAVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681043 | |

| Record name | Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162698-21-7 | |

| Record name | Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。